Cas no 881459-83-2 (propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate)

propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate Chemical and Physical Properties
Names and Identifiers
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- AKOS B029324
- ACETIC ACID, (2-ETHOXY-4-FORMYLPHENOXY)-, 1-METHYLETHYL ESTER
- ART-CHEM-BB B029324
- VITAS-BB TBB002590
- isopropyl (2-ethoxy-4-formylphenoxy)acetate
- (2-ETHOXY-4-FORMYLPHENOXY)-ACETIC ACID 1-METHYLETHYL ESTER
- Isopropyl 2-(2-ethoxy-4-formylphenoxy)acetate
- propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate
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- MDL: MFCD08555100
- Inchi: 1S/C14H18O5/c1-4-17-13-7-11(8-15)5-6-12(13)18-9-14(16)19-10(2)3/h5-8,10H,4,9H2,1-3H3
- InChI Key: YANYJMQNHFMGOT-UHFFFAOYSA-N
- SMILES: C1(OCC)C=C(C=CC=1OCC(OC(C)C)=O)C=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 8
propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-230625-0.1g |
propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate |
881459-83-2 | 95% | 0.1g |
$66.0 | 2024-06-20 | |
Enamine | EN300-230625-1.0g |
propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate |
881459-83-2 | 95% | 1.0g |
$256.0 | 2024-06-20 | |
Enamine | EN300-230625-0.25g |
propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate |
881459-83-2 | 95% | 0.25g |
$92.0 | 2024-06-20 | |
abcr | AB500169-250 mg |
Isopropyl (2-ethoxy-4-formylphenoxy)acetate |
881459-83-2 | 250MG |
€176.40 | 2022-03-24 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369965-50mg |
Isopropyl 2-(2-ethoxy-4-formylphenoxy)acetate |
881459-83-2 | 98% | 50mg |
¥1382.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369965-5g |
Isopropyl 2-(2-ethoxy-4-formylphenoxy)acetate |
881459-83-2 | 98% | 5g |
¥17381.00 | 2024-04-27 | |
1PlusChem | 1P00JFJZ-100mg |
isopropyl (2-ethoxy-4-formylphenoxy)acetate |
881459-83-2 | 95% | 100mg |
$140.00 | 2024-04-20 | |
A2B Chem LLC | AJ05823-50mg |
isopropyl (2-ethoxy-4-formylphenoxy)acetate |
881459-83-2 | 95% | 50mg |
$250.00 | 2024-04-19 | |
Enamine | EN300-230625-5.0g |
propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate |
881459-83-2 | 95% | 5.0g |
$743.0 | 2024-06-20 | |
abcr | AB500169-500 mg |
Isopropyl (2-ethoxy-4-formylphenoxy)acetate |
881459-83-2 | 500MG |
€209.50 | 2022-03-24 |
propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate Related Literature
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1. Book reviews
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
4. Book reviews
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
Additional information on propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate
Research Briefing on Propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate (CAS: 881459-83-2) in Chemical Biomedicine
Propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate (CAS: 881459-83-2) has recently emerged as a compound of significant interest in chemical biomedicine due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activities, and pharmacological potential. The compound's distinctive chemical structure, featuring both formyl and ethoxy functional groups, makes it a promising candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Recent studies have demonstrated that propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate exhibits notable inhibitory effects on key inflammatory mediators such as COX-2 and TNF-α. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound showed 60-75% inhibition of these mediators at concentrations as low as 10 μM, suggesting its potential as a novel anti-inflammatory agent. The research team employed molecular docking studies to elucidate the compound's binding interactions with these protein targets, providing valuable insights for structure-activity relationship optimization.
In the field of oncology, preliminary investigations have revealed promising anticancer properties of 881459-83-2. A recent in vitro study conducted by researchers at the National Cancer Institute demonstrated selective cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 15-25 μM. Interestingly, the compound showed minimal toxicity toward normal human fibroblast cells at these concentrations, indicating a favorable therapeutic window. Mechanistic studies suggest that its anticancer activity may be mediated through the induction of apoptosis via the mitochondrial pathway.
The synthetic accessibility of propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate has been another area of active research. A 2024 publication in Organic Process Research & Development described an optimized three-step synthesis route with an overall yield of 68%, representing a significant improvement over previous methods. The new protocol employs greener solvents and catalysts, aligning with current trends in sustainable pharmaceutical manufacturing. This advancement in synthetic methodology is expected to facilitate further preclinical evaluation of the compound.
Despite these promising findings, several challenges remain before clinical translation can be considered. Current research gaps include the need for comprehensive pharmacokinetic studies, detailed toxicological profiling, and formulation optimization to enhance the compound's bioavailability. Future research directions should focus on these aspects while continuing to explore the full therapeutic potential of this intriguing molecule in various disease models.
In conclusion, propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate (881459-83-2) represents a compelling case study in modern drug discovery, where careful optimization of a relatively simple chemical scaffold can yield compounds with significant therapeutic potential. The ongoing research on this molecule exemplifies the continued importance of phenolic derivatives in medicinal chemistry and underscores the value of systematic structure-activity relationship studies in drug development.
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